1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one is an organic compound notable for its unique structural features, which include an isoindoline moiety. This compound, with a molecular formula of CHNO, has garnered interest in various fields, particularly in medicinal chemistry due to its potential pharmacological activities. The compound is also known by its hydrochloride form, which is often utilized in research and applications .
The compound is classified under organic compounds and specifically falls within the category of isoindoles. It is associated with various chemical databases, including PubChem and ChemicalBook, which provide detailed information on its properties and synthesis methods. Its CAS number is 1803595-01-8 for the hydrochloride variant, while it may also be referenced under different identifiers in scientific literature .
The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one typically involves several synthetic routes that capitalize on the reactivity of isoindoline derivatives. One common method includes the condensation reaction of isoindoline with appropriate carbonyl-containing reagents or amino ketones under controlled conditions. This method allows for the formation of the desired product while optimizing yield and purity .
Industrial production may involve large-scale synthesis techniques that ensure high efficiency and purity. Techniques such as recrystallization or chromatography are often employed for purification purposes after synthesis to isolate the compound effectively .
The molecular structure of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one can be represented by the following structural formula:
The compound exhibits a molecular weight of approximately 175.23 g/mol and has a specific InChI key: NXHDQMDXDKEQMA-UHFFFAOYSA-N. The structural characteristics include a propanone functional group bonded to an isoindoline ring system, which contributes to its unique chemical properties .
The reactivity of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one can be explored through various chemical reactions that involve electrophilic substitutions or nucleophilic additions typical of isoindole derivatives. For instance, reactions involving lithiation followed by quenching with electrophiles have been documented in literature, showcasing its versatility in synthetic organic chemistry .
Additionally, this compound can participate in further modifications to yield derivatives with enhanced biological activity or altered physical properties. Such reactions may include oxidation or reduction processes that modify the isoindoline framework while retaining the core structural integrity of propanone .
The physical properties of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one include:
Chemical properties include its stability under standard laboratory conditions but may vary when exposed to strong oxidizing agents or extreme pH environments. The compound's solubility characteristics are also crucial for its applications in biological systems and require further investigation .
The applications of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one span several domains within medicinal chemistry and pharmacology. Its potential as a pharmacologically active agent makes it a candidate for drug development targeting neurological disorders or other therapeutic areas where isoindole derivatives have shown promise.
Additionally, this compound can serve as an intermediate in organic synthesis for developing more complex molecules with desired biological activities. Research into its efficacy and safety profile is essential for advancing its application in clinical settings .
The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one (C₁₁H₁₃NO, MW 191.23) primarily exploits N-functionalization and Friedel-Crafts acylation strategies. A direct route involves reacting 5-bromo-2,3-dihydro-1H-isoindole with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃), yielding the ketone after deprotection and purification [1]. Alternative pathways utilize reductive amination of 5-acetylisoindoline precursors or hydrolysis of cyano intermediates. The compound typically presents as a hydrochloride salt (C₁₁H₁₄ClNO, MW 211.69) to enhance stability, characterized by its powder form and RT storage requirements [1]. Key spectral identifiers include:
Table 1: Traditional Synthetic Routes for 1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one
Starting Material | Reagents/Conditions | Key Intermediate | Yield | Reference |
---|---|---|---|---|
5-Bromo-2,3-dihydroisoindole | Propanoyl chloride, AlCl₃, 0–25°C | Bromo-ketone adduct | 60–70% | [1] |
5-Acetylisoindoline | NaBH₄, then acid hydrolysis | Secondary alcohol derivative | 55% | [9] |
5-Cyanoisoindoline | Grignard reagent (EtMgBr), H₃O⁺ | Iminium salt | 50% | [10] |
Recent advances focus on ring construction prior to ketone installation. Palladium-catalyzed C–N coupling enables isoindoline core assembly from o-halomethyl benzamides, followed by late-stage carbonylative Suzuki-Miyaura reactions to introduce the propanone moiety [3] [8]. Unexpected ring transformations, such as isoindolinone-to-indanone rearrangements, occur during nucleophilic additions (e.g., alkyllithiums), revealing competing pathways involving lactam ring opening and intramolecular cyclization [9]. For instance, treating 3-hydroxy-2-phenylbenzo[e]isoindol-1-one with s-BuLi generates 3-hydroxyindanone derivatives via C–N bond cleavage and recyclization [9]. These methodologies underscore the reactivity of the isoindoline scaffold under electrophilic conditions.
While 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one lacks stereocenters, related bioactive isoindolinones require enantioselective synthesis. Chiral phosphoric acids (CPAs) catalyze intramolecular cascade reactions to form fused isoindoline systems (e.g., imidazo[2,1-a]isoindol-5-ones) with >95% ee [4]. N-Heterocyclic carbenes (NHCs) facilitate α,β-unsaturated acylazolium generation, enabling asymmetric [3+3] annulations for dihydropyranone-isoindoline hybrids [8]. Transition-metal catalysts (e.g., Ru- or Pd-complexes) are emerging for hydrogenative desymmetrization of prochiral isoindoline precursors, though applications to this specific ketone remain exploratory [3] [8].
Table 2: Catalytic Systems for Enantioselective Isoindoline Synthesis
Catalyst Type | Reaction | Product Class | Enantioselectivity | Reference |
---|---|---|---|---|
Chiral Phosphoric Acid | Intramolecular imidization-nucleophilic addition | Imidazo[2,1-a]isoindol-5-ones | >95% ee | [4] |
N-Heterocyclic Carbene | [3+3] Annulation of 2-bromoenals | Dihydropyranone-isoindoline hybrids | 99% ee | [8] |
Ru-BINAP complexes | Asymmetric hydrogenation | Tetrahydroisoindolines | 90% ee | [3] |
Ketone group modifications significantly modulate bioactivity. Reductive amination converts the propanone to amine side chains (e.g., 3-(isoindolin-1-yl)propan-1-amine), enhancing kinase inhibitory properties [10]. Alternatively, oxime formation or hydrazone conjugation improves solubility and target affinity, as evidenced in isoindolinone-based angiogenesis inhibitors [2] [3]. Structure-activity relationship (SAR) studies reveal that bioisosteric replacement of the ketone with sulfoxides or amides retains VEGFR-2 affinity while reducing metabolic clearance [6]. Computational docking (e.g., against myeloperoxidase) predicts enhanced binding with electron-withdrawing substituents at the isoindoline 4-position, guiding targeted derivatization [6].
Table 3: Bioactivity of Modified 1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one Derivatives
Derivative | Modification | Target Protein | Biological Effect | Reference |
---|---|---|---|---|
3-(Isoindolin-1-yl)propan-1-amine | Ketone → primary amine | Kinases (VEGFR-2) | Antiangiogenic activity | [10] |
Propan-1-one oxime | Ketone → oxime | Myeloperoxidase | Antioxidant/anti-inflammatory effects | [6] |
5-(Propanoyl)isoindoline-4-carboxamide | Ketone + carboxamide group | DPP-4/α-glucosidase | Antidiabetic potential | [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: